1,3-Benzodioxole-5-sulfonamide

概要

説明

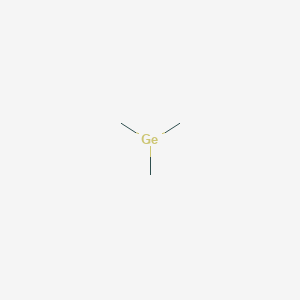

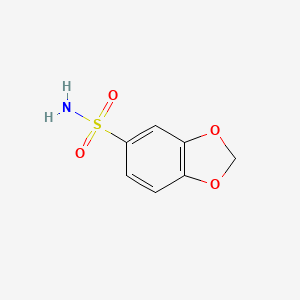

1,3-Benzodioxole-5-sulfonamide is a chemical compound with the molecular formula C7H7NO4S . It is an analogue of capsaicin, differing by having a 1,3-benzodioxole ring rather than a 2-methoxyphenol moiety, and having a benzenesulfonamide group instead of an aliphatic amide chain .

Synthesis Analysis

The synthesis of 1,3-Benzodioxole-5-sulfonamide derivatives involves the reaction of the molecule with arylsulfonyl chlorides in a dilute aqueous sodium carbonate solution . The synthesis process also includes the expansion of the dioxolane ring and inclusion of metabolically robust deuterium and fluorine atoms .

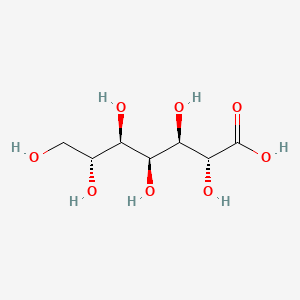

Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxole-5-sulfonamide consists of a 1,3-benzodioxole ring attached to a sulfonamide group . The structure of this compound has been determined using techniques such as X-ray crystallography .

Chemical Reactions Analysis

1,3-Benzodioxole-5-sulfonamide derivatives have been shown to inhibit tubulin polymerisation . They have also been found to exhibit anti-mitotic activity .

Physical And Chemical Properties Analysis

1,3-Benzodioxole-5-sulfonamide has a molecular weight of 201.200 Da . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.

科学的研究の応用

Acylation Process

The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst . The conversion rate was 73%, with a selectivity of 62% of the desired acylated product . This process showed excellent stability and selectivity .

Synthesis of Sulfonimidates

Sulfonimidates are organosulfur species that have seen a resurgence in interest as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .

Anti-Tumor Efficiency

1,3-Benzodioxole derivatives have been studied for their potential to improve anti-tumor efficiency . The introduction of fluorine into the 1,3-benzodioxole conjugate improved the anti-proliferation activity slightly .

Synthesis of Bioactive Molecules

Friedel–Crafts acylation and alkylation reactions are still widely exploited nowadays to introduce an acyl or an alkyl group during the synthesis of bioactive molecules .

Synthesis of Cosmetics

The acylation and alkylation reactions of 1,3-benzodioxole are also used in the synthesis of cosmetics .

Synthesis of Pharmaceuticals

Pharmaceuticals are another area where the acylation and alkylation reactions of 1,3-benzodioxole are used .

作用機序

Target of Action

The primary target of 1,3-Benzodioxole-5-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial replication .

Mode of Action

1,3-Benzodioxole-5-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate .

Biochemical Pathways

The compound affects the folic acid metabolism cycle, a crucial biochemical pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, 1,3-Benzodioxole-5-sulfonamide prevents the synthesis of folic acid, which is necessary for bacterial replication .

Pharmacokinetics

Most sulfonamides, a class of compounds to which 1,3-benzodioxole-5-sulfonamide belongs, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of the action of 1,3-Benzodioxole-5-sulfonamide is the inhibition of bacterial replication . By preventing the synthesis of folic acid, the compound stops the bacteria from multiplying, thereby controlling the infection .

Action Environment

The action, efficacy, and stability of 1,3-Benzodioxole-5-sulfonamide can be influenced by various environmental factors. It’s important to note that the antibacterial action of sulfonamides is inhibited by pus , indicating that the presence of certain substances in the environment can affect the efficacy of these compounds.

Safety and Hazards

特性

IUPAC Name |

1,3-benzodioxole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTLPSNDZNHQDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967248 | |

| Record name | 2H-1,3-Benzodioxole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzodioxole-5-sulfonamide | |

CAS RN |

5279-49-2 | |

| Record name | 3,4-Methylenedioxyphenylsulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005279492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,3-Benzodioxole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。